molecular formula C8H19N3 B144315 4-Piperazin-1-ylbutan-2-amine CAS No. 128364-84-1

4-Piperazin-1-ylbutan-2-amine

Cat. No.: B144315
CAS No.: 128364-84-1
M. Wt: 157.26 g/mol
InChI Key: CSCMDYAIXKDETC-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylbutan-2-amine is a secondary amine featuring a piperazine ring linked to a four-carbon chain, with the amine group at the second position. This structure confers unique physicochemical properties, such as moderate lipophilicity and basicity, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

128364-84-1

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

4-piperazin-1-ylbutan-2-amine

InChI

InChI=1S/C8H19N3/c1-8(9)2-5-11-6-3-10-4-7-11/h8,10H,2-7,9H2,1H3

InChI Key

CSCMDYAIXKDETC-UHFFFAOYSA-N

SMILES

CC(CCN1CCNCC1)N

Canonical SMILES

CC(CCN1CCNCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 4-Piperazin-1-ylbutan-2-amine but differ in substituents, chain length, or amine positioning:

Compound Name Structure Key Differences Pharmacological Relevance Reference
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine Butan-1-amine chain; 2-methoxyphenyl on piperazine High D4 receptor affinity (Ki = 2.4 nM)
4-Methylpiperazin-1-amine Methyl group on piperazine; shorter chain Improved metabolic stability; used in kinase inhibitors
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Cyclohexane backbone; methyl-piperazine Anticancer applications (e.g., kinase inhibition)
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine core; piperazine at position 6 Versatile building block in drug synthesis

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity
  • 4-Piperazin-1-ylbutan-2-amine: Limited direct receptor data, but analogous compounds (e.g., S 18126) show that piperazine positioning influences dopamine receptor binding. For example, S 18126 (with a benzoindane core) exhibits >100-fold selectivity for D4 over D2/D3 receptors (Ki = 2.4 nM vs. 738–2840 nM) .
  • 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine : The 2-methoxyphenyl group enhances D4 affinity and selectivity, similar to S 18126, but the butan-1-amine chain may reduce blood-brain barrier penetration compared to butan-2-amine derivatives .

Physicochemical and Pharmacokinetic Properties

Property 4-Piperazin-1-ylbutan-2-amine 4-Methylpiperazin-1-amine 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine
LogP ~1.5 (estimated) 0.8 2.3
Solubility (aq.) Moderate High Low
Metabolic Stability Moderate High Low (due to methoxyphenyl group)
  • Impact of Substituents : Methyl groups (e.g., 4-Methylpiperazin-1-amine) reduce basicity and increase metabolic stability, while aromatic substituents (e.g., 2-methoxyphenyl) enhance receptor affinity but limit solubility .

Key Research Findings

Anticancer Applications: Cyclohexane-piperazine hybrids exhibit nanomolar activity against kinases due to rigidified structures, as seen in compounds like 2’-(((1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexyl)amino)-spiro derivatives (IC50 < 100 nM) .

Synthetic Flexibility : The amine position (butan-2-amine vs. butan-1-amine) significantly affects molecular conformation. For instance, butan-2-amine derivatives may adopt folded conformations, enhancing interactions with hydrophobic binding sites .

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